

Reactivity Profile of 1H-Tetrazole-1-acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-Tetrazole-1-acetic acid*

Cat. No.: *B109198*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of **1H-Tetrazole-1-acetic acid** with a range of common laboratory reagents. **1H-Tetrazole-1-acetic acid** is a versatile building block in medicinal chemistry and materials science, primarily owing to the bioisosteric relationship between the tetrazole ring and a carboxylic acid group. This document details key reactions such as esterification, amidation via acid chloride formation and direct coupling, and decarboxylation. Experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its application in research and development.

Introduction

1H-Tetrazole-1-acetic acid is a heterocyclic compound featuring a tetrazole ring substituted at the N1 position with an acetic acid moiety. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, offering similar acidic properties ($pK_a \approx 4.5-4.9$) but with enhanced metabolic stability and often improved pharmacokinetic profiles.^{[1][2]} This characteristic makes **1H-Tetrazole-1-acetic acid** and its derivatives valuable intermediates in the synthesis of pharmaceuticals, particularly as replacements for carboxylic acids in drug candidates.^[3] This guide explores the reactivity of both the carboxylic acid functional group and the tetrazole ring, providing a practical resource for chemists in the field.

Spectroscopic and Physical Properties

A summary of the key spectroscopic and physical data for **1H-Tetrazole-1-acetic acid** is provided below. This information is crucial for reaction monitoring and product characterization.

Property	Value	Reference
Molecular Formula	C ₃ H ₄ N ₄ O ₂	[4]
Molecular Weight	128.09 g/mol	[4]
Melting Point	127-129 °C	[5]
Appearance	White to light-yellow crystalline powder	
¹ H NMR (DMSO-d ₆)	δ (ppm): 5.65 (s, 2H, CH ₂), 9.55 (s, 1H, CH-tetrazole), 13.5 (br s, 1H, COOH)	[6][7]
¹³ C NMR (DMSO-d ₆)	δ (ppm): 50.1 (CH ₂), 145.2 (CH-tetrazole), 168.5 (C=O)	[7]
IR (KBr, cm ⁻¹)	~3400-2500 (O-H stretch), ~1730 (C=O stretch), ~1500-1400 (N=N stretch), ~1200-1000 (C-N stretch)	[8]
Mass Spectrum (EI)	m/z: 128 (M ⁺), 83, 70, 55, 42	[9]

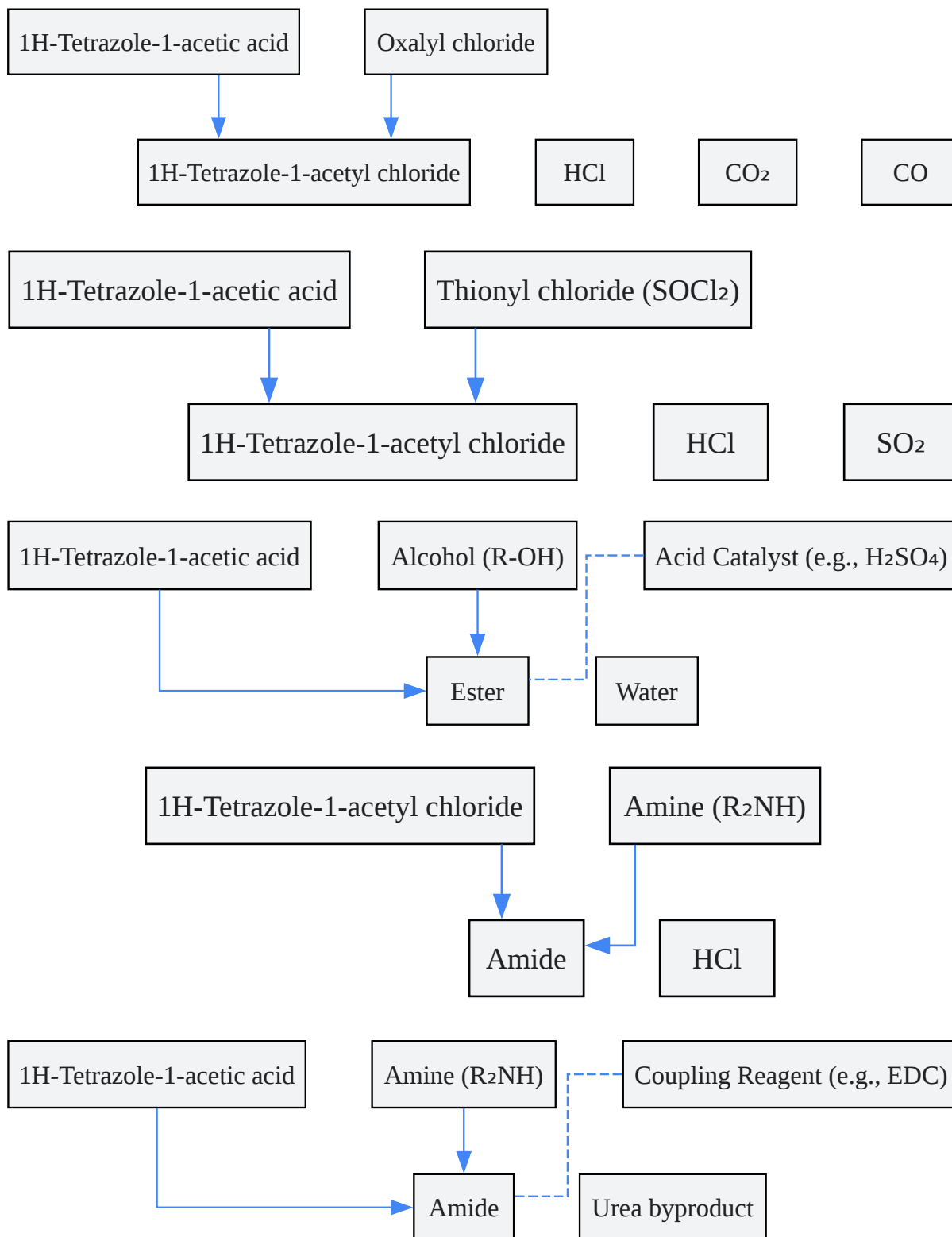
Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of **1H-Tetrazole-1-acetic acid** undergoes typical reactions of aliphatic carboxylic acids, including conversion to acid chlorides, esters, and amides.

Formation of Acid Chlorides

The carboxylic acid can be activated by conversion to the more reactive acid chloride, which is a key intermediate for the synthesis of esters and amides under mild conditions.

Treatment of **1H-Tetrazole-1-acetic acid** with oxalyl chloride in a non-polar solvent like benzene affords 1H-tetrazole-1-acetyl chloride.



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- To cite this document: BenchChem. [Reactivity Profile of 1H-Tetrazole-1-acetic acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109198#reactivity-profile-of-1h-tetrazole-1-acetic-acid-with-common-reagents]

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